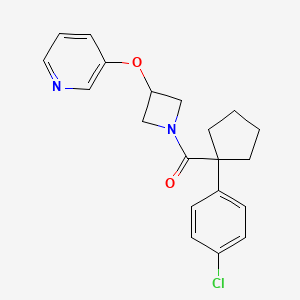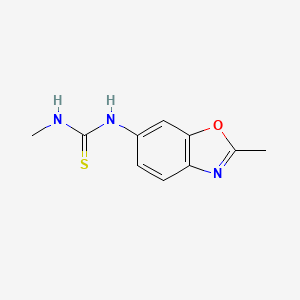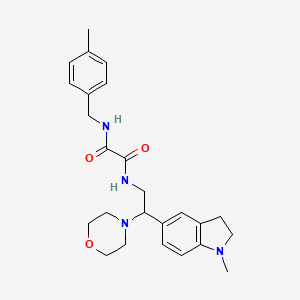![molecular formula C25H30N2O5 B2857930 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-89-2](/img/no-structure.png)
3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzamides and has been studied for its potential use in various fields of medicine.
Wirkmechanismus
The mechanism of action of 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating various signaling pathways including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by modulating various signaling pathways. In neurodegenerative diseases, this compound reduces oxidative stress and inflammation, thereby protecting neurons from damage. In cardiovascular diseases, this compound acts as a vasodilator and antiplatelet agent, thereby reducing the risk of thrombosis and cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide in lab experiments is its potential as a multi-targeted agent with various pharmacological properties. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its clinical development.
Zukünftige Richtungen
Future research on 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide should focus on elucidating its mechanism of action and optimizing its pharmacological properties. Additionally, further studies should investigate its potential use in combination with other drugs for synergistic effects. Finally, clinical trials should be conducted to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves the reaction of 3,4,5-triethoxybenzoic acid with 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has been studied for its potential use in various fields of medicine including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has shown promising anticancer activity against various types of cancer cells including breast cancer, lung cancer, and prostate cancer. In neurodegenerative diseases, this compound has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation. In cardiovascular diseases, this compound has shown potential as a vasodilator and antiplatelet agent.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine to form the amide product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "thionyl chloride", "2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine" ], "Reaction": [ "Step 1: React 3,4,5-triethoxybenzoic acid with thionyl chloride in the presence of a catalyst such as DMF to form the corresponding acid chloride.", "Step 2: Add 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine to the acid chloride and stir at room temperature for several hours.", "Step 3: Purify the product by recrystallization or column chromatography to obtain 3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide." ] } | |
| 851404-89-2 | |
Molekularformel |
C25H30N2O5 |
Molekulargewicht |
438.524 |
IUPAC-Name |
3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C25H30N2O5/c1-5-30-21-14-19(15-22(31-6-2)23(21)32-7-3)24(28)26-11-10-18-13-17-9-8-16(4)12-20(17)27-25(18)29/h8-9,12-15H,5-7,10-11H2,1-4H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
NMHKVKKZGAAOCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C(C=C3)C)NC2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[1-(2-cyclohexylethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2857848.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)

![1-(2-chlorobenzyl)-3-(3,4-dimethylphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2857859.png)
![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)

![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)

![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)
![2-ethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2857869.png)
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one](/img/structure/B2857870.png)
